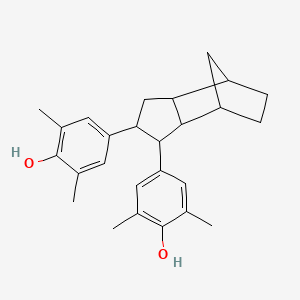
4,4'-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with 2,6-xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties.
Scientific Research Applications
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity, biological activity, or physical properties. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) include:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclodecane dimethanol dimethacrylate
- Tetrahydrodicyclopentadiene
Uniqueness
What sets 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Properties
CAS No. |
93924-02-8 |
|---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[3-(4-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-19(8-14(2)25(13)27)22-12-21-17-5-6-18(11-17)23(21)24(22)20-9-15(3)26(28)16(4)10-20/h7-10,17-18,21-24,27-28H,5-6,11-12H2,1-4H3 |
InChI Key |
NTNHMKQNPOAEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2CC3C4CCC(C4)C3C2C5=CC(=C(C(=C5)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


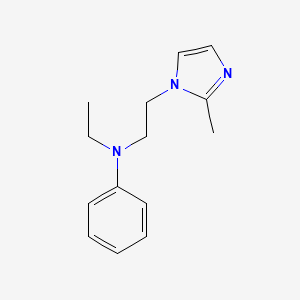
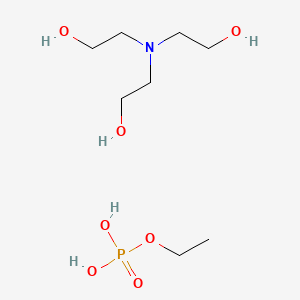





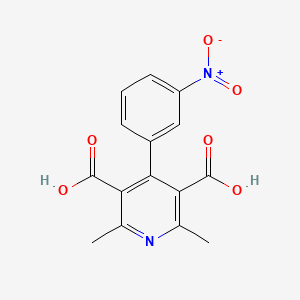

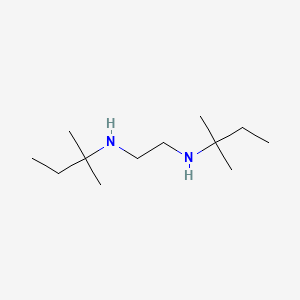
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)



